molecular formula C15H16N2O3S B2835787 2-(2-(4-methoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide CAS No. 923395-93-1

2-(2-(4-methoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide

Cat. No.: B2835787
CAS No.: 923395-93-1
M. Wt: 304.36
InChI Key: NRTGGTQDEKSWSW-UHFFFAOYSA-N
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Description

2-(2-(4-Methoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide (CAS 923395-93-1) is a synthetically derived organic compound featuring a thiophene carboxamide core functionalized with a 4-methoxyphenyl acetamido group and an N-methylated carboxamide. This unique structure, with a molecular formula of C15H16N2O3S and a molecular weight of 304.36 g/mol, confers interesting electronic properties and modularity, making it a valuable intermediate in medicinal chemistry and drug discovery research . The compound's logP (XLogP3) is 2.5, and it features a topological polar surface area of 95.7 Ų . This compound is of significant research value as a building block for developing novel therapeutic agents. Its structural features are consistent with those found in compounds investigated for inhibiting specific kinases, such as Jun N-terminal Kinase (JNK), which is a target in neurodegenerative disease research like Alzheimer's . Furthermore, thiophene carboxamide scaffolds, in general, have demonstrated promising biological activity. Recent research on novel thiophene carboxamide compounds has shown significant cytotoxic effects on various cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) . The proposed mechanisms of action for such compounds include the induction of apoptosis through caspase 3/7 activation and disruption of mitochondrial membrane potential . Researchers can utilize this high-purity compound as a key synthetic intermediate or as a starting point for structure-activity relationship (SAR) studies in oncology and neuroscience. The product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please refer to the product's Material Safety Data Sheet (MSDS) for safe handling and storage information.

Properties

IUPAC Name

2-[[2-(4-methoxyphenyl)acetyl]amino]-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-16-14(19)12-7-8-21-15(12)17-13(18)9-10-3-5-11(20-2)6-4-10/h3-8H,9H2,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTGGTQDEKSWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-methoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the acylation of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This intermediate is then reacted with N-methylthiophene-3-carboxamide in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-methoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the acetamido group can produce the corresponding amine.

Scientific Research Applications

2-(2-(4-methoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(4-methoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Variations

The compound shares a thiophene carboxamide backbone with derivatives reported in (Compounds 11–13, 15). Key differences lie in substituents on the aromatic amine and acetamido side chains:

Compound Substituent on Aromatic Amine Acetamido Side Chain Yield (%) Melting Point (°C)
Target Compound N-methyl 4-Methoxyphenyl N/A N/A
Compound 11 () 2-Chlorophenyl 4-Methoxyphenyl 66 156–158
Compound 12 () 2-Nitrophenyl 4-Methoxyphenyl 59 167–168
Compound 13 () 3,4-Dimethoxyphenyl 4-Methoxyphenyl 52 167–168
Compound 15 () Hydrazinocarbonyl 4-Methoxyphenyl 84 >300

Key Observations:

  • Electron-Donating vs. Withdrawing Groups: The 4-methoxyphenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., nitro in Compound 12), which may alter electronic density and reactivity .
  • Melting Points: Higher melting points in Compounds 12 and 13 (167–168°C) compared to Compound 11 (156–158°C) suggest stronger intermolecular forces, possibly due to nitro or dimethoxy groups enhancing crystallinity .
  • Synthetic Yields: Compound 15’s high yield (84%) may reflect favorable hydrazinocarbonyl substitution kinetics, whereas lower yields in Compounds 11–13 could stem from steric hindrance or side reactions .

4-Methoxyphenyl vs. Other Aromatic Substitutents

  • Metabolic Stability: Methoxy groups are less prone to oxidative metabolism than methyl or nitro groups, which may extend the target compound’s half-life .

Thiophene vs. Benzene Core

describes a benzamido derivative with a 4-methoxyphenylacetamido group but a propenyl-benzene core. The thiophene core in the target compound likely offers:

  • Conformational Rigidity: The planar thiophene ring may restrict rotational freedom compared to flexible propenyl chains, optimizing target interactions .

Spectroscopic Characterization

  • Mass Spectrometry: Analogous compounds (e.g., ) show prominent molecular ion peaks (e.g., m/z 440 for C21H17ClN4O3S), with fragmentation patterns aiding structural confirmation.
  • NMR: Downfield shifts in 1H NMR spectra (e.g., δ 7.5–8.0 ppm for aromatic protons) differentiate substituents like nitro (Compound 12) from methoxy (target compound) .

Q & A

Q. What are the key steps and optimized reaction conditions for synthesizing 2-(2-(4-methoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Amide bond formation : Coupling 4-methoxyphenylacetic acid with N-methylthiophene-3-carboxamide precursors using activating agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in solvents such as dichloromethane (DCM) or dimethylformamide (DMF) .
  • Temperature control : Maintaining reactions at 0–5°C during coupling to prevent side reactions and ensure high yield .
  • Purification : Column chromatography or recrystallization (e.g., using methanol or ethanol) to isolate the pure compound . Optimization focuses on solvent selection, stoichiometry, and reaction time, with yields often ranging from 72% to 94% in analogous syntheses .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and confirm amide/thiophene connectivity (e.g., characteristic shifts for methoxy groups at ~3.8 ppm and amide protons at ~10 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identification of functional groups like C=O (1650–1750 cm⁻¹) and N–H stretches (3200–3400 cm⁻¹) .
  • Melting Point Analysis : Consistency with literature values to assess purity .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Initial screens should include:

  • Antioxidant assays : DPPH radical scavenging or FRAP tests to assess reactive oxygen species (ROS) inhibition .
  • Anti-inflammatory studies : In vivo models (e.g., carrageenan-induced paw edema) to measure COX-2 or TNF-α modulation .
  • Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) . These assays provide a foundation for structure-activity relationship (SAR) analysis and target identification.

Advanced Research Questions

Q. How can researchers optimize synthesis yield and scalability while minimizing by-products?

Strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency but require careful removal during workup .
  • Catalyst screening : Testing bases like triethylamine or 2,6-lutidine to improve coupling reaction kinetics .
  • Process monitoring : Real-time TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically . Scaling up may necessitate transitioning from batch to flow chemistry for better temperature control .

Q. How should contradictory data in biological activity across studies be resolved?

Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or in vivo models .
  • Compound purity : Impurities >95% via HPLC are critical; recrystallization or preparative TLC may improve consistency .
  • Dosage regimes : Dose-response curves (e.g., IC₅₀ comparisons) clarify potency thresholds . Meta-analyses of structural analogs (e.g., methyl/ethyl ester variations) can identify trends in bioactivity .

Q. What methodologies are used to determine the compound’s mechanism of action and molecular targets?

Advanced approaches include:

  • Molecular docking : Computational modeling against protein databases (e.g., PDBe-KB) to predict binding affinities for targets like kinases or GPCRs .
  • Surface Plasmon Resonance (SPR) : Direct measurement of binding kinetics to purified enzymes (e.g., COX-2 or bacterial topoisomerases) .
  • CRISPR-Cas9 screens : Genome-wide knockout studies to identify genes essential for compound efficacy .

Q. How are SAR studies designed to improve the compound’s bioactivity?

SAR strategies focus on:

  • Substituent variation : Modifying the methoxyphenyl group (e.g., replacing -OCH₃ with -CF₃) to enhance lipophilicity or target binding .
  • Bioisosteric replacement : Swapping the thiophene ring with furan or pyridine to assess activity changes .
  • Pharmacophore mapping : Identifying critical functional groups (e.g., amide, methoxy) via 3D-QSAR models .

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